N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-3-methylthiophene-2-sulfonamide
Description
N-[(2,4-dioxo-1,3-diazaspiro[44]nonan-9-yl)methyl]-3-methylthiophene-2-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-3-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-8-4-6-21-10(8)22(19,20)14-7-9-3-2-5-13(9)11(17)15-12(18)16-13/h4,6,9,14H,2-3,5,7H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFLSKPLXVBLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)NCC2CCCC23C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-3-methylthiophene-2-sulfonamide typically involves multiple steps. The starting materials often include a spirocyclic ketone and a thiophene derivative. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-3-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-3-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-3-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target’s function.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide
- N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-propan-2-yloxypyridine-3-carboxamide
Uniqueness
N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-3-methylthiophene-2-sulfonamide is unique due to its specific combination of a spirocyclic core and a thiophene sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, binding affinity, or stability, which can be advantageous in specific contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
